1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride 1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17426262
InChI: InChI=1S/C14H21ClN2.ClH/c1-16-14(8-11-17-9-4-5-10-17)12-6-2-3-7-13(12)15;/h2-3,6-7,14,16H,4-5,8-11H2,1H3;1H
SMILES:
Molecular Formula: C14H22Cl2N2
Molecular Weight: 289.2 g/mol

1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC17426262

Molecular Formula: C14H22Cl2N2

Molecular Weight: 289.2 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride -

Specification

Molecular Formula C14H22Cl2N2
Molecular Weight 289.2 g/mol
IUPAC Name 1-(2-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C14H21ClN2.ClH/c1-16-14(8-11-17-9-4-5-10-17)12-6-2-3-7-13(12)15;/h2-3,6-7,14,16H,4-5,8-11H2,1H3;1H
Standard InChI Key FZEQZUGATACWTA-UHFFFAOYSA-N
Canonical SMILES CNC(CCN1CCCC1)C2=CC=CC=C2Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride features a propan-1-amine backbone substituted at three critical positions:

  • Position 1: A 2-chlorophenyl group, introducing aromaticity and electron-withdrawing characteristics.

  • Amine Nitrogen: Methyl substitution, reducing basicity and altering steric interactions.

  • Position 3: A pyrrolidin-1-yl group, contributing conformational rigidity and hydrogen-bonding capacity.

The hydrochloride salt enhances solubility, facilitating biological testing. While the exact molecular formula is inferred as C14H22Cl2N2C_{14}H_{22}Cl_2N_2, structural analogs suggest a molecular weight approximating 289.24 g/mol .

Computational and Experimental Data

Key physicochemical parameters derived from analogous compounds include:

  • LogP: ~3.29, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Topological Polar Surface Area (TPSA): ~29.26 Ų, reflecting limited polar interactions .

  • Rotatable Bonds: Five, suggesting conformational flexibility critical for receptor binding .

These properties position the compound as a candidate for central nervous system (CNS) targeting, aligning with its structural kinship to serotonin and dopamine receptor ligands .

Synthesis and Structural Optimization

Synthetic Routes

While direct synthesis protocols for this compound remain unpublished, methodologies for analogous pyrrolidine-containing amines provide a framework. A proposed pathway involves:

  • Reductive Amination: Coupling 2-chlorophenylacetone with methylamine to form the secondary amine.

  • Pyrrolidine Introduction: Alkylation of the intermediate with 1-chloropyrrolidine under microwave-assisted conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Yield optimization often requires iterative adjustments in reaction time, temperature, and stoichiometry, as demonstrated in related syntheses .

Challenges in Purification

The compound’s polarity and salt form necessitate advanced purification techniques, such as preparative HPLC or recrystallization from ethanol-water mixtures. Impurities, including unreacted intermediates or diastereomers, are common and require chiral resolution methods for enantiopure yields .

Pharmacological Profile and Receptor Interactions

Serotonergic and Dopaminergic Activity

Structural analogs exhibit high affinity for 5-HT₆ and D₃ receptors, with KiK_i values in the nanomolar range . Key interactions include:

  • Salt Bridge Formation: The protonated amine engages in a double-charge-assisted hydrogen bond with conserved aspartate residues (e.g., D3.32 in 5-HT₆R) .

  • Pyrrolidine Positioning: The ring’s orientation modulates receptor subtype selectivity, with R-enantiomers favoring 5-HT₆R binding .

Table 1: Receptor Affinity of Structural Analogs

Compound5-HT₆R KiK_i (nM)D₃R % Inhibition @1μM
PZ-16432798%
Analog 9 (R)654%
Analog 111725%

Data adapted from PMC studies on pyrrolo[3,2-c]quinoline derivatives .

Structure-Activity Relationship (SAR) Insights

  • N-Substitution: Methyl groups enhance 5-HT₆R affinity but reduce D₃R activity, suggesting steric constraints in dopaminergic binding pockets .

  • Pyrrolidine Geometry: 2-(Aminomethyl)pyrrolidine derivatives outperform 3-substituted isomers in both affinity and functional activity .

  • Chlorophenyl Position: Ortho-substitution (2-chloro) optimizes π-π stacking and hydrophobic interactions in receptor subpockets .

Comparative Analysis with Structural Analogs

Key Differentiators

  • vs. PZ-1643: The absence of a sulfonyl group reduces off-target kinase inhibition, enhancing selectivity .

  • vs. Typical Antipsychotics: Reduced D₂R affinity minimizes extrapyramidal side effects, a common liability in classical neuroleptics .

Future Directions and Research Gaps

Clinical Translation

  • Phase I Trials: Prioritize pharmacokinetic profiling, particularly brain penetrance and half-life determination.

  • Formulation Development: Explore nanoparticle delivery systems to bypass hepatic metabolism.

Mechanistic Elucidation

Advanced molecular dynamics simulations could unravel the compound’s allosteric effects on receptor dimerization, a poorly understood phenomenon with therapeutic implications .

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